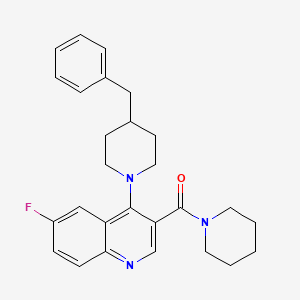
(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a benzylpiperidine and a piperidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative is then subjected to nucleophilic substitution reactions to introduce the benzylpiperidine and piperidine groups. Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the quinoline core or the piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanoborohydride in methanol for reductive amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or piperidine rings .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has shown promise in antimicrobial and antiviral studies. It has been tested against various bacterial and viral strains, demonstrating significant inhibitory activity .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the discovery of new active ingredients for various applications .
作用机制
The mechanism of action of (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperidine moieties can interact with protein targets, inhibiting their function .
相似化合物的比较
Similar Compounds
(4-Benzylpiperidin-1-yl)(2-hydroxyphenyl)methanone: Similar in structure but with a hydroxyphenyl group instead of a fluoroquinoline core.
(4-Benzyl-piperidin-1-yl)- (4-tert-butyl-phenyl)-methanone: Features a tert-butyl-phenyl group instead of a fluoroquinoline core.
Uniqueness
What sets (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone apart is its fluoroquinoline core, which imparts unique electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .
属性
IUPAC Name |
[4-(4-benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O/c28-22-9-10-25-23(18-22)26(24(19-29-25)27(32)31-13-5-2-6-14-31)30-15-11-21(12-16-30)17-20-7-3-1-4-8-20/h1,3-4,7-10,18-19,21H,2,5-6,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRHFVUTNKMEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)CC5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














